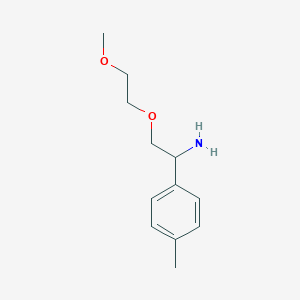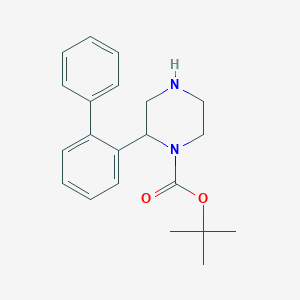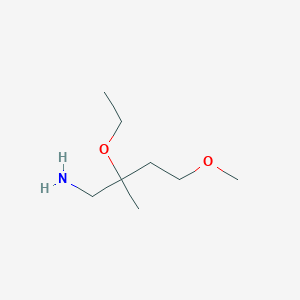
2-Ethoxy-4-methoxy-2-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-methoxy-2-methylbutan-1-amine is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol It is characterized by its unique structure, which includes ethoxy and methoxy functional groups attached to a butanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methoxy-2-methylbutan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methylbutan-1-amine with ethyl and methyl ethers in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-methoxy-2-methylbutan-1-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form simpler amines or alcohols under appropriate conditions.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
2-Ethoxy-4-methoxy-2-methylbutan-1-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Ethoxy-4-methoxy-2-methylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-4-methoxybutan-1-amine
- 2-Methoxy-4-ethoxy-2-methylbutan-1-amine
- 2-Ethoxy-4-methylbutan-1-amine
Uniqueness
2-Ethoxy-4-methoxy-2-methylbutan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity .
Propriétés
Formule moléculaire |
C8H19NO2 |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2-ethoxy-4-methoxy-2-methylbutan-1-amine |
InChI |
InChI=1S/C8H19NO2/c1-4-11-8(2,7-9)5-6-10-3/h4-7,9H2,1-3H3 |
Clé InChI |
ZGBALDYUBAKHJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(CCOC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



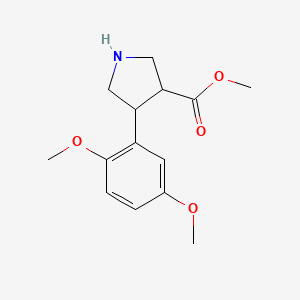
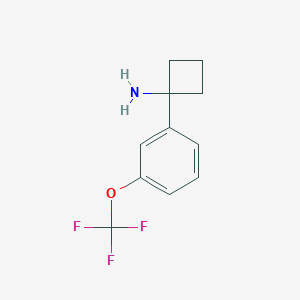
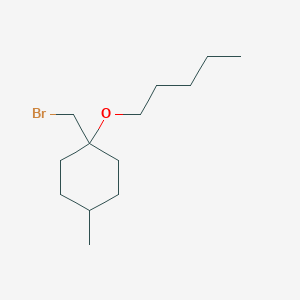


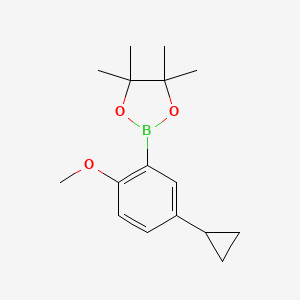
![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
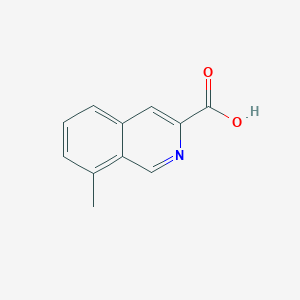
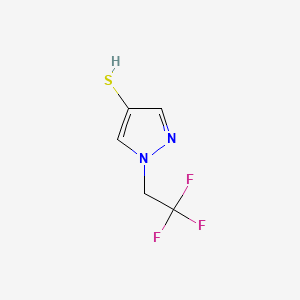

![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
